Desmethyletimizol
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Overview
Description
Desmethyletimizol is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It is a derivative of the drug etimizol, which has been used as an antihypoxic agent. This compound, also known as DMET, has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Mechanism of Action
The mechanism of action of Desmethyletimizol is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. This compound has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation. Additionally, this compound has been shown to modulate the expression of genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can protect cells from oxidative stress and apoptosis. This compound has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. In vivo studies have shown that this compound can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. This compound has also been shown to increase crop yield and improve plant growth in agricultural studies.
Advantages and Limitations for Lab Experiments
Desmethyletimizol has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. This compound has also been shown to have a wide range of potential applications, making it a versatile compound for research. However, this compound has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Future Directions
There are several future directions for research on Desmethyletimizol. In medicine, further studies are needed to determine the potential of this compound as a treatment for neurodegenerative diseases and other conditions. In agriculture, further studies are needed to determine the optimal conditions for this compound application and its effects on different crops. In environmental science, further studies are needed to determine the potential of this compound for wastewater treatment and pollutant degradation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with other compounds in complex biological systems.
Synthesis Methods
Desmethyletimizol can be synthesized using different methods, including the reaction of etimizol with sodium hydride, the reaction of etimizol with sodium borohydride, and the reaction of etimizol with sodium cyanoborohydride. The reaction of etimizol with sodium hydride is the most commonly used method, and it involves the addition of sodium hydride to a solution of etimizol in a solvent such as THF or DMF. The reaction produces this compound and sodium ethoxide as byproducts.
Scientific Research Applications
Desmethyletimizol has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as an antitumor agent and as a treatment for ischemic stroke. In agriculture, this compound has been shown to increase crop yield and improve plant growth. In environmental science, this compound has been studied for its potential use in wastewater treatment and as a catalyst for the degradation of pollutants.
properties
IUPAC Name |
1-ethyl-5-N-methylimidazole-4,5-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-3-12-4-11-5(7(9)13)6(12)8(14)10-2/h4H,3H2,1-2H3,(H2,9,13)(H,10,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGGQLSRJXFGRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C(=O)NC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234469 |
Source
|
Record name | Desmethyletimizol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85275-59-8 |
Source
|
Record name | Desmethyletimizol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085275598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyletimizol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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